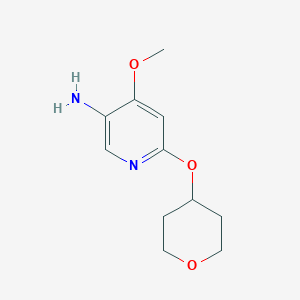

4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine

Description

This compound features a pyridine core substituted with a methoxy group at position 4 and a tetrahydropyran-4-yloxy group at position 5. Its synthesis likely involves Mitsunobu or coupling reactions, as seen in analogous compounds (e.g., DEAD/PPh₃-mediated steps for THP introduction) . While direct pharmacological data are unavailable in the provided evidence, structural analogs suggest applications in agrochemicals or pharmaceuticals due to the prevalence of pyridine derivatives in these fields .

Properties

IUPAC Name |

4-methoxy-6-(oxan-4-yloxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-14-10-6-11(13-7-9(10)12)16-8-2-4-15-5-3-8/h6-8H,2-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBKVYMHQVWOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1N)OC2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Tetrahydropyran-4-yloxy Group: This step involves the reaction of the pyridine derivative with tetrahydropyran-4-ol under acidic or basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a methoxy radical or further to a carbonyl group.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxy and tetrahydropyran-4-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrahydropyran-4-yloxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its closest analogs:

Key Observations:

- Ring Size and Rigidity : The THP group (6-membered oxygenated ring) in the target compound offers greater conformational flexibility compared to cyclopentyl (5-membered) or tetrahydrofuran (THF, 5-membered) substituents . This may enhance binding to sterically demanding targets.

- Core Heterocycle : Pyridazine derivatives (e.g., 1426921-57-4) exhibit distinct electronic properties due to the two adjacent nitrogen atoms, which could influence solubility or metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 4-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-amine, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps : Begin with functionalization of the pyridine core. The methoxy group at position 4 can be introduced via nucleophilic substitution using methoxide under anhydrous conditions . The tetrahydro-2H-pyran-4-yloxy group at position 6 requires a Mitsunobu reaction or SN2 substitution with tetrahydro-2H-pyran-4-ol, catalyzed by triphenylphosphine and diethyl azodicarboxylate (DEAD) .

- Optimization : Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (60–80°C) are critical for minimizing side reactions. Monitor reaction progress via TLC or HPLC. Yield improvements (≥70%) are achievable by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can the reactivity of the amine group at position 3 be leveraged for further derivatization?

Methodological Answer:

- Functionalization Strategies : The primary amine is reactive toward:

- Analytical Validation : Confirm derivatization via ¹H/¹³C NMR (shift in amine proton at δ 5.2–6.0 ppm) and HRMS .

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d₆) identifies key signals: methoxy (δ ~3.8 ppm), pyran protons (δ 3.4–4.2 ppm), and aromatic pyridine protons (δ 6.5–8.0 ppm) .

- FTIR : Confirm functional groups (N-H stretch ~3300 cm⁻¹, C-O-C ~1250 cm⁻¹) .

- LC-MS/MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, DFT) predict the biological activity of this compound against enzymatic targets?

Methodological Answer:

- QSAR Workflow :

- Descriptor Calculation : Use software like MOE or Schrödinger to compute electronic (HOMO/LUMO), steric (molar refractivity), and topological descriptors .

- Target Docking : Dock the compound into binding pockets (e.g., kinase ATP sites) using AutoDock Vina. Prioritize targets with high predicted binding affinity (ΔG ≤ −8 kcal/mol) .

- Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activity data for pyridine derivatives with similar substituents?

Methodological Answer:

- Case Study : If antitumor activity varies across studies:

- Assay Standardization : Use identical cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assay, 48-hour incubation) .

- Structural Analog Comparison : Compare with 4-chloro-5-methoxypyridin-3-amine (CAS 224) to isolate the impact of the tetrahydro-2H-pyran group .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values .

Q. How does the tetrahydro-2H-pyran-4-yloxy group influence the compound’s pharmacokinetic properties?

Methodological Answer:

- In Silico ADMET Prediction : Use SwissADME to assess:

- Lipophilicity : LogP increases by ~1.5 compared to non-pyran analogs, enhancing membrane permeability .

- Metabolic Stability : The pyran ring may reduce CYP3A4-mediated oxidation, extending half-life .

- Experimental Validation : Perform hepatic microsome assays (human/rat) to quantify metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.